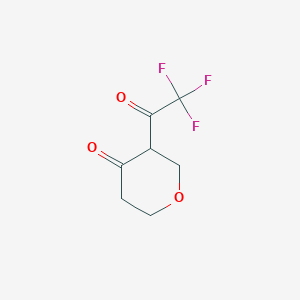

3-(Trifluoroacetyl)oxan-4-one

Description

Contextual Significance of Fluorinated Heterocyclic Ketones

Fluorinated heterocyclic compounds are of paramount importance in various scientific fields, including medicinal chemistry and materials science. mdpi.com The introduction of fluorine into a heterocyclic ring can profoundly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com

Fluorinated ketones, in particular, are valuable synthetic intermediates. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, making these compounds versatile precursors for a wide range of chemical transformations. The synthesis of fluorinated cyclic ketones has been an area of active investigation, with various methods developed to introduce fluorine or trifluoroacetyl groups into cyclic systems. sigmaaldrich.com

Rationale for Research on Oxan-4-one Scaffolds in Advanced Organic Synthesis

The oxan-4-one, or tetrahydropyran-4-one, scaffold is a prevalent structural motif in numerous natural products and biologically active compounds. chemicalbook.com This heterocyclic ring system provides a defined three-dimensional architecture that is often crucial for molecular recognition and biological function. sigmaaldrich.com Consequently, the development of synthetic methodologies for the construction and functionalization of tetrahydropyran (B127337) derivatives is a central theme in organic synthesis. nih.gov

The reactivity of the ketone and the adjacent methylene (B1212753) groups in tetrahydropyran-4-one allows for a variety of chemical modifications, making it a versatile starting material for the synthesis of more complex oxane-containing molecules. chemicalbook.com

Role of the Trifluoroacetyl Moiety in Enhancing Chemical Reactivity and Synthetic Utility

The trifluoroacetyl group (CF₃CO-) is a powerful modulator of chemical reactivity. Its strong inductive effect significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of its utility in organic synthesis.

Furthermore, the trifluoroacetyl group can act as an activating group for various transformations. For instance, trifluoroacetylated compounds are key precursors in the synthesis of trifluoromethyl-containing heterocycles. nist.gov The trifluoroacetyl moiety can also serve as a protecting group that can be cleaved under specific conditions. nih.gov In the context of 3-(Trifluoroacetyl)oxan-4-one, the trifluoroacetyl group is expected to influence the enolization of the dicarbonyl system and participate in a range of chemical reactions, thereby expanding its synthetic potential.

Interactive Data Table: Physicochemical Properties of Tetrahydro-4H-pyran-4-one

While specific experimental data for this compound is limited, the properties of the parent scaffold, tetrahydro-4H-pyran-4-one, provide a useful reference.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₂ | nih.gov |

| Molecular Weight | 100.12 g/mol | beilstein-journals.org |

| Boiling Point | 166-166.5 °C | sigmaaldrich.com |

| Density | 1.084 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.452 | sigmaaldrich.com |

Detailed Research Findings

The synthesis of fluorinated tetrahydropyran-4-ones can be achieved through methods such as the Prins fluorination cyclization. clockss.org For example, the reaction of homoallylic alcohols with aldehydes in the presence of a fluoride (B91410) source like boron trifluoride etherate can yield 4-fluorotetrahydropyrans. clockss.org While this method introduces a single fluorine atom, modifications of such cyclization strategies could potentially be adapted for the synthesis of trifluoroacetylated analogues.

The reactivity of the trifluoroacetyl group is well-documented. It readily forms stable hydrates and can participate in condensation reactions with various nucleophiles to form heterocyclic compounds. sigmaaldrich.com For instance, trifluoroacetylated β-dicarbonyl compounds are known to react with amines and hydrazines to yield pyrazoles, pyrimidines, and other nitrogen-containing heterocycles. The presence of the trifluoroacetyl group in this compound suggests that it could serve as a precursor to a variety of fused or substituted heterocyclic systems.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroacetyl)oxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O3/c8-7(9,10)6(12)4-3-13-2-1-5(4)11/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXRMWZXTQUELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625193 | |

| Record name | 3-(Trifluoroacetyl)oxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158351-87-2 | |

| Record name | 3-(Trifluoroacetyl)oxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Trifluoroacetyl Oxan 4 One and Analogues

Direct Functionalization Approaches for the Oxan-4-one Core

Direct functionalization strategies commence with the tetrahydropyran-4-one (also known as oxan-4-one) scaffold, a versatile building block in organic synthesis. chemicalbook.com These methods focus on the introduction of the trifluoroacetyl group at the desired C-3 position.

Methods for Regioselective Introduction of the Trifluoroacetyl Group at the C-3 Position

The regioselective introduction of a trifluoroacetyl group at the C-3 position of an oxan-4-one ring is a key challenge. One common approach involves the use of trifluoroacetylating agents in the presence of a base. These reagents can react with an enolate or enamine derivative of oxan-4-one. The reactivity of the hydroxyl groups in carbohydrate precursors, which can be used to form the oxane ring, generally follows the order 6-OH > 3-OH > 2-OH > 4-OH, with the anomeric 1-OH being the most reactive. nih.gov This inherent reactivity can be exploited to guide the functionalization.

Trifluoroacetylation is a widely used reaction in organic synthesis for creating trifluoromethylated compounds. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or ethyl trifluoroacetate (B77799) can serve as the source of the trifluoroacetyl group. researchgate.netprepchem.com The reaction of unsymmetrical ketone dimethyl acetals with trifluoroacetic anhydride in the presence of pyridine (B92270) is a known method for producing acetylated enol ethers, which are versatile precursors for heterocycle synthesis. researchgate.net

Strategies for α-Functionalization of Tetrahydropyran-4-one Derivatives

The α-functionalization of tetrahydropyran-4-one derivatives is a fundamental strategy for introducing substituents adjacent to the carbonyl group. Tetrahydro-4H-pyran-4-one is reactive towards both nucleophiles and electrophiles, making it amenable to various functionalization reactions. chemicalbook.com

The introduction of functional groups can be achieved through several methods, including:

Direct Alkylation: Alkylation of the enolate of oxan-4-one can introduce various side chains.

Acylation: Reaction with acylating agents can introduce carbonyl-containing moieties.

Condensation Reactions: Aldol (B89426) or Claisen-type condensations can be employed to form new carbon-carbon bonds at the α-position.

These functionalization strategies are crucial for synthesizing a variety of substituted oxane derivatives, which are important scaffolds in medicinal chemistry. nih.gov

Cyclization-Based Syntheses of the 3-(Trifluoroacetyl)oxan-4-one Scaffold

An alternative to direct functionalization is the construction of the oxane ring from acyclic precursors that already contain the trifluoroacetyl moiety or a group that can be readily converted to it.

Ring-Closing Methodologies for Oxane Ring Formation

Several ring-closing methodologies are available for the formation of the oxane ring. rsc.org Ring-closing metathesis (RCM) is a powerful and widely used method for the synthesis of unsaturated rings, including those containing heteroatoms like oxygen. wikipedia.orgmdpi.comcmu.eduorgsyn.org This reaction typically involves the intramolecular metathesis of two terminal alkenes, catalyzed by ruthenium or molybdenum complexes, to form a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.org

Other cyclization strategies include:

Intramolecular Williamson Ether Synthesis: This classic method involves the cyclization of a halo-alcohol precursor under basic conditions. acs.org

Prins Cyclization: This reaction can stereoselectively form tetrahydropyran-4-ones from the reaction of homoallylic alcohols with aldehydes under Lewis acid catalysis. smolecule.com

Cyclocondensation Reactions: The TiCl₄-mediated formal [3+3] cyclocondensation of 1,3-bis(silyloxy)-1,3-butadienes with electrophiles can lead to the formation of pyran-4-ones. nih.gov

Integration of Trifluoroacetyl Precursors in Heterocyclic Ring Construction

The synthesis of trifluoromethyl-containing heterocyclic compounds often utilizes building blocks that already incorporate the trifluoromethyl group. rsc.org For instance, trifluoromethyl-α,β-ynones can be used as precursors in the synthesis of various heterocyclic compounds. researchgate.net Similarly, trifluoroacetyl diazoesters can undergo Lewis acid- and base-co-mediated cyclization with ketones to afford polysubstituted pyrazoles. researchgate.net

The integration of trifluoroacetyl precursors can be achieved through various synthetic routes. For example, a one-pot synthesis of 5-(trifluoromethyl)isoxazoles has been developed using trifluoroacetic anhydride. rsc.org Another approach involves the reaction of pyridines with trifluoroacetylated acetylenes to produce oxazinopyridines. researchgate.net

Preparation of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of key precursors and intermediates. Tetrahydropyran-4-one itself can be synthesized through various methods, including the hydrogenation of dihydropyran-4-one or pyran-4-one in the presence of a metal catalyst. google.comchemicalbook.com Another synthetic route involves the reaction of 3-chloropropionyl chloride with ethylene gas, followed by hydrolysis and cyclization. google.com

The preparation of trifluoroacetylating agents is also crucial. Trifluoroacetic anhydride is a common reagent, and trifluoroacetyl chloride can be used for substitution reactions on pteroic acid in an organic solvent. google.com The synthesis of various trifluoromethyl-substituted heterocycles often starts from readily available fluorinated building blocks. rsc.orgresearchgate.netnih.gov

Synthesis of Fluorinated 1,3-Dicarbonyl Compounds

The synthesis of fluorinated 1,3-dicarbonyl compounds, the key functional group of this compound, is a significant area of research in organofluorine chemistry. A variety of methods have been developed to introduce fluorine atoms into the 1,3-dicarbonyl system, ranging from direct fluorination to the use of specialized fluorinating reagents.

One effective method involves the direct fluorination of 1,3-dicarbonyl compounds using elemental fluorine. This approach has been shown to produce both 2-fluoro- and 2,2-difluoro-1,3-dicarbonyl compounds in high yields at room temperature. rsc.org The reaction is typically carried out in a suitable solvent, and the degree of fluorination can be controlled to some extent by the reaction conditions.

Electrophilic fluorinating agents are also widely used for the synthesis of fluorinated 1,3-dicarbonyls. Reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) have proven effective. For instance, the reaction of 1,3-diketones with Selectfluor in acetonitrile (B52724) can lead to high yields of the corresponding monofluorinated products. beilstein-journals.org In some cases, these reactions can be catalyzed by Lewis acids to enhance their efficiency.

A gold-catalyzed approach offers an alternative route to 2-fluoro-1,3-dicarbonyl compounds. This method utilizes readily available alkynyl ketones or esters as starting materials. The key step is the insertion of hydrogen fluoride (B91410) (HF) into a gold carbene intermediate, which is generated from the cationic gold-catalyzed addition of an N-oxide to the alkyne. This strategy demonstrates good functional group tolerance and provides excellent yields and regioselectivity. nih.gov

Manganese(III) acetate-mediated radical addition reactions provide another pathway to fluorinated dicarbonyl compounds and their derivatives. The radical addition of trifluoromethyl-1,3-dicarbonyl compounds to alkenes, initiated by manganese(III) acetate (B1210297), can yield trifluoromethyl-substituted dihydrofurans. semanticscholar.org This method highlights the utility of fluorinated 1,3-dicarbonyls as building blocks for more complex heterocyclic structures.

A comparison of these methods is presented in the table below:

| Method | Fluorinating Agent/Catalyst | Starting Material | Key Features |

| Direct Fluorination | Elemental Fluorine (F₂) | 1,3-Dicarbonyl Compound | High yields, can produce mono- and di-fluorinated products. rsc.org |

| Electrophilic Fluorination | Selectfluor, NFSI | 1,3-Dicarbonyl Compound | High yields of monofluorinated products, can be catalyzed by Lewis acids. beilstein-journals.orgnih.gov |

| Gold-Catalyzed Fluorination | HF/Gold Catalyst | Alkynyl Ketone/Ester | Excellent yields and regioselectivity, good functional group tolerance. nih.gov |

| Radical Addition | Manganese(III) Acetate | Trifluoromethyl-1,3-dicarbonyl | Forms more complex heterocyclic structures like dihydrofurans. semanticscholar.org |

Routes to Substituted Tetrahydropyran-4-one Derivatives

The tetrahydropyran-4-one core is a common motif in many biologically active molecules, and numerous synthetic routes have been developed for its construction. These methods often focus on the stereoselective formation of the heterocyclic ring.

A flexible strategy for the synthesis of substituted tetrahydropyran-4-ones involves a [3+2+1] synthetic approach. This method features a [3+2]-cycloaddition of an α,β-unsaturated nitrile oxide with an alkene, followed by an oxa-Michael cyclization in a 6-endo-trig fashion. rsc.org This strategy has been successfully applied to the total synthesis of natural products.

Another common approach is the double conjugate addition of water or hydrogen sulfide (B99878) to divinyl ketones. This method allows for the preparation of 3-aryl or 3,6-diaryl substituted tetrahydropyran-4-one and tetrahydrothiopyran-4-one (B549198) derivatives. sorbonne-universite.frresearchgate.net

The Prins cyclization is a powerful tool for the synthesis of tetrahydropyran (B127337) rings. A novel self-terminated Prins strategy has been developed for the synthesis of 2-substituted tetrahydropyran-4-one derivatives. This reaction involves the condensation of 3-(phenylthio)but-3-en-1-ol with carbonyl compounds in the presence of a catalytic amount of scandium(III) triflate. rsc.org A related strategy employs the DDQ-mediated generation of an oxocarbenium ion from an allylic or benzylic ether, which then undergoes an intramolecular Prins cyclization to yield 2,6-cis-substituted tetrahydropyran-4-one derivatives. nih.gov

The hetero-Diels-Alder reaction provides an efficient means to access a variety of 2,6-disubstituted tetrahydropyran-4-one derivatives. The cycloaddition of Danishefsky's dienes with aldehydes, often under Lewis acid catalysis, is a well-established method for constructing the tetrahydropyran-4-one skeleton. nih.gov

Key synthetic routes to the tetrahydropyran-4-one core are summarized below:

| Method | Key Reaction | Starting Materials | Key Features |

| [3+2+1] Cycloaddition | Nitrile Oxide Cycloaddition/Oxa-Michael Cyclization | α,β-Unsaturated Nitrile Oxide, Alkenes | Flexible and has been applied to total synthesis. rsc.org |

| Double Conjugate Addition | Michael Addition | Divinyl Ketones, Water/H₂S | Yields 3-aryl or 3,6-diaryl substituted derivatives. sorbonne-universite.frresearchgate.net |

| Prins Cyclization | Prins Reaction | Homoallylic Alcohol, Carbonyl Compound | Can be self-terminating or intramolecular, often stereoselective. rsc.orgnih.gov |

| Hetero-Diels-Alder Reaction | [4+2] Cycloaddition | Danishefsky's Diene, Aldehyde | Efficient for accessing 2,6-disubstituted derivatives. nih.gov |

Diversity-Oriented Synthetic Strategies Leveraging Fluorine-Containing Building Blocks

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The incorporation of fluorine into these libraries is of particular interest due to the unique properties that fluorine imparts to molecules, such as enhanced metabolic stability and binding affinity.

The use of fluorine-containing building blocks is a cornerstone of this strategy. mdpi.comnih.gov These building blocks are pre-functionalized with fluorine or fluoroalkyl groups, which can then be incorporated into larger, more complex scaffolds through a series of chemical transformations. This approach avoids the often harsh conditions required for late-stage fluorination.

One prominent class of fluorine-containing building blocks is β-CF₃-1,3-enynes. These molecules exhibit distinct reactivity due to the strong electron-withdrawing nature of the trifluoromethyl group. mdpi.comnih.gov They can be used to synthesize a wide range of value-added trifluoromethylated compounds, including O-, N-, and S-heterocycles, carbocycles, and fused polycycles. mdpi.comnih.gov The versatility of these building blocks makes them ideal for DOS.

α-Fluorotricarbonyl derivatives have also been identified as versatile fluorinated building blocks for applications in diversity-oriented synthesis. worktribe.com The strategic design of synthetic pathways using such building blocks allows for the rapid generation of libraries of compounds with skeletal diversity, resembling natural products. dtu.dk This approach relies on combining easily accessible building blocks in various ways to create a wide range of structurally isomeric products. dtu.dk

The principles of DOS using fluorine-containing building blocks are outlined below:

| Concept | Description | Examples of Building Blocks |

| Building Block Approach | Pre-synthesized molecules containing fluorine or fluoroalkyl groups are used in subsequent reactions to build complexity. | β-CF₃-1,3-enynes, α-Fluorotricarbonyl derivatives. mdpi.comnih.govworktribe.com |

| Skeletal Diversity | The goal is to create a wide range of different molecular scaffolds from a small number of starting materials. | Combining building blocks in different ways to produce isomeric precursors for cyclization. dtu.dk |

| Reactivity-Driven Synthesis | The unique reactivity of the fluorinated building block is exploited to drive the formation of diverse products. | The distinct reactivity of β-CF₃-1,3-enynes allows for the synthesis of various heterocyclic and carbocyclic systems. mdpi.comnih.gov |

Chemical Reactivity and Transformations of 3 Trifluoroacetyl Oxan 4 One

Reactions at the Trifluoroacetyl Carbonyl Group

The trifluoroacetyl group, -C(O)CF₃, is a powerful electron-withdrawing moiety. This property renders the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack. This enhanced reactivity, compared to the ketone of the oxane ring, is a central feature of the molecule's chemistry.

The significant electrophilicity of the trifluoroacetyl ketone facilitates a variety of nucleophilic addition reactions. These reactions are often rapid and can proceed under mild conditions. The addition of carbon-based nucleophiles, such as organometallic reagents, provides a direct route to tertiary alcohols containing a trifluoromethyl group.

Research into analogous trifluoromethyl ketones demonstrates that these additions can be both efficient and stereoselective. For instance, the catalytic enantioselective addition of allyl groups to trifluoromethyl ketones can yield tertiary homoallylic alcohols in high yields and enantiomeric ratios. nih.gov The reaction's efficiency is notable even with sterically congested ketones. nih.gov The strong electron-withdrawing nature of the CF₃ group stabilizes the resulting tetrahedral intermediate, favoring the addition reaction.

Table 1: Examples of Nucleophilic Addition to Trifluoromethyl Ketones

| Substrate Type | Nucleophile | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aryl-CF₃ Ketone | Allylboronate | Chiral Boryl-Ammonium Catalyst, 4 °C, 2 h | Tertiary Homoallylic Alcohol | 96% | nih.gov |

| Aryl-CF₃ Ketone | TMSCF₃ | Lewis Acid (e.g., TiF₄), DMF | Trifluoromethylated Alcohol | 96% | semanticscholar.org |

| ortho-Formyl Cinnamate | TMSCF₃ | Cesium Fluoride (B91410) (CsF) | Trifluoromethylated Phthalan (via tandem addition/cyclization) | Good | semanticscholar.org |

The electrophilic carbonyl of the trifluoroacetyl group readily participates in condensation reactions with various nucleophiles, particularly primary amines. These reactions typically result in the formation of trifluoromethyl-substituted imines (Schiff bases). The use of solid acid catalysts, such as K-10 montmorillonite, combined with microwave irradiation has proven to be an efficient, environmentally friendly method for synthesizing these compounds, often providing excellent yields in short reaction times. nih.gov

The reaction proceeds readily with a range of amines, including substituted anilines and benzylamines. nih.gov The strong electron-withdrawing effect of the trifluoromethyl group facilitates the initial nucleophilic attack and the subsequent dehydration step to form the C=N double bond. nih.gov

Table 2: Condensation of Trifluoromethyl Ketones with Primary Amines

| Ketone Substrate | Amine | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,1,1-Trifluoroacetophenone | Benzylamine | K-10 Montmorillonite, Microwave, 175 °C | N-(1-Phenyl-2,2,2-trifluoroethylidene)benzylamine | >90% | nih.gov |

| 1,1,1-Trifluoroacetophenone | Aniline | K-10 Montmorillonite, Microwave, 175 °C | N-(1-Phenyl-2,2,2-trifluoroethylidene)aniline | >90% | nih.gov |

| General Carbonyls | General Amines | Tris(2,2,2-trifluoroethyl)borate, Room Temp | Aldimines/Ketimines | Good | organic-chemistry.org |

Reactions at the Oxan-4-one Ketone Moiety

The ketone at the 4-position of the oxane ring is a standard, less activated carbonyl group compared to the trifluoroacetyl ketone. While less reactive, it still undergoes typical ketone reactions, allowing for selective derivatization when the more reactive trifluoroacetyl group is either protected or when reaction conditions are carefully controlled.

The oxan-4-one carbonyl can be converted into various derivatives, such as oximes, hydrazones, and semicarbazones. Oxime formation, in particular, is a well-established transformation. This reaction involves the condensation of the ketone with hydroxylamine (B1172632) or its salts, typically under mildly acidic or basic conditions. numberanalytics.com Oximes of tetrahydropyranone derivatives are valuable intermediates in the synthesis of biologically active compounds. kaznu.kzresearchgate.net

Studies on substituted tetrahydropyran-4-ones have identified optimal conditions for oxime synthesis. For example, the reaction of a substituted tetrahydropyran-4-one with hydroxylamine hydrochloride in the presence of sodium acetate (B1210297) (AcONa) at temperatures below 80°C can produce the corresponding oxime in good yield. kaznu.kzresearchgate.net

Table 3: Oxime Formation from a Tetrahydropyran-4-one Derivative

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-Dimethyleneoxytetrahydropyran-4-one | Hydroxylamine Hydrochloride | Sodium Acetate (AcONa), < 80 °C | 3,5-Dimethyleneoxytetrahydropyran-4-one Oxime | 65.3% | kaznu.kzresearchgate.netresearchgate.net |

The carbonyl group of the tetrahydropyranone ring can be readily reduced to a secondary alcohol. Various hydride reagents are effective for this transformation, with the choice of reagent influencing the stereoselectivity of the resulting hydroxyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) and selective reagents like L-Selectride® are commonly employed. whiterose.ac.uk The reduction of various substituted tetrahydropyran-4-ones using L-Selectride® has been shown to proceed with yields ranging from 29% to 79%. whiterose.ac.uk Catalytic hydrogenation, using hydrogen gas over a metal catalyst such as palladium on carbon, is another effective method for this reduction. google.com

Oxidation of the tetrahydropyranone ring is less common but can be achieved under specific conditions, typically involving strong oxidizing agents.

Table 4: Reduction of Tetrahydropyran-4-one Derivatives

| Substrate Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Tetrahydropyran-4-ones | L-Selectride® | - | Substituted Tetrahydropyran-4-ol | 29-79% | whiterose.ac.uk |

| Pyran-4-one | H₂, Pd/C | Ethanol, 3 hours | Tetrahydropyran-4-one | 58% | google.com |

| Pyran-4-one | H₂, Pd/Sc₂O₃ | Methanol, 20 °C, 30 min | Tetrahydropyran-4-one | 75% | google.com |

Reactivity of the Oxane Ring System

The oxane (tetrahydropyran) ring is a six-membered saturated ether, which is generally a stable and robust system. Unlike smaller cyclic ethers such as oxiranes (epoxides) and oxetanes, the oxane ring has significantly less ring strain and is therefore less prone to ring-opening reactions. researchgate.net

However, the oxane ring is not entirely inert. Ring-opening can be induced under specific, often harsh, conditions. These reactions typically require strong acids (Lewis or Brønsted) to protonate the ether oxygen, making it a better leaving group and activating the ring toward nucleophilic attack. researchgate.netacs.org For instance, treatment with hydrogen iodide (HI) can lead to ring cleavage. The presence of neighboring functional groups can also influence the ring's stability and reactivity, potentially facilitating intramolecular reactions or rearrangements under certain catalytic conditions.

Ring-Opening Reactions and Subsequent Transformations

The oxane ring in 3-(trifluoroacetyl)oxan-4-one, while generally stable, can undergo ring-opening reactions under specific conditions, often initiated by nucleophilic attack. The presence of the β-dicarbonyl system provides multiple electrophilic sites.

One potential pathway for ring-opening involves the reaction with strong nucleophiles. For instance, treatment of related β-trifluoroacetyl dihydropyrans with organometallic reagents like Grignard reagents (phenylmagnesium bromide and methylmagnesium bromide) has been shown to yield acyclic products. This suggests that nucleophilic attack at the carbonyl carbon of the trifluoroacetyl group or the C4-ketone can be followed by a retro-Michael type reaction, leading to the cleavage of the tetrahydropyran (B127337) ring.

Another studied transformation that proceeds via ring-opening is the reaction of the dihydropyran precursor, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one, with 1,3-bis(trimethylsilyl) ethers in the presence of a Lewis acid like titanium tetrachloride. This reaction initiates with a conjugate addition of the silyl (B83357) enol ether. The subsequent opening of the pyran ring occurs through a retro-Michael reaction, followed by an intramolecular nucleophilic addition, ultimately forming a new carbocyclic system.

Acid-catalyzed ring-opening is also a possibility, although 5-trifluoroacetyl-3,4-dihydro-2H-pyran has been noted for its relative stability, showing no reaction even with concentrated hydrochloric acid at elevated temperatures for extended periods. However, the saturated oxan-4-one ring might exhibit different stability. Trifluoroacetic acid in conjunction with 2,2,2-trifluoroethanol (B45653) is a known effective medium for promoting SNAr reactions in various heterocyclic systems by activating the heterocycle through N-protonation, a principle that could potentially be applied to activate the oxane oxygen and facilitate ring-opening with suitable nucleophiles. nih.gov

Table 1: Examples of Ring-Opening Reactions in Related Trifluoroacetylated Pyrans

| Reactant(s) | Conditions | Product Type | Description |

| β-trifluoroacetyldihydropyran, PhMgBr or MeMgBr | Not specified | Acyclic product | Nucleophilic addition followed by ring cleavage. |

| 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one, 1,3-bis(trimethylsilyl) ethers | TiCl₄ | Carbocycle | Cascade reaction involving conjugate addition, retro-Michael ring-opening, and intramolecular cyclization. |

Heterocyclic Ring Interconversions and Rearrangements

The this compound scaffold is a precursor for the synthesis of other heterocyclic systems. These transformations often leverage the reactivity of the β-dicarbonyl moiety.

Rearrangements can occur under various conditions. For example, benzofuroxans containing an acetyl or formyl group have been observed to spontaneously rearrange to anthranils. clockss.org While a different heterocyclic system, this highlights the potential for rearrangements in heterocycles bearing acyl side chains. The trifluoroacetyl group in this compound could similarly participate in or induce rearrangements of the oxane ring, potentially leading to the formation of different heterocyclic cores, although specific examples for this exact compound are not extensively documented.

A significant application of related trifluoroacetylated heterocycles is in their conversion to other valuable heterocyclic structures. For instance, mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates (4-TFMK-münchnones) are known to react with various nucleophiles to produce a range of trifluoromethyl-substituted heterocycles. Reactions with enamines or ylides can yield pyrroles, while reactions with amidines or ammonia (B1221849) can lead to imidazoles. These transformations showcase the utility of a trifluoroacetylated heterocycle as a building block for diverse ring systems.

Furthermore, the synthesis of isoxazoles provides another example of heterocyclic interconversion. nih.gov The reaction of fluorinated 1,3-bis-electrophiles with hydroxylamine is a classical method for forming the isoxazole (B147169) ring. nih.gov The 1,3-dicarbonyl unit within this compound could potentially serve as such an electrophile, reacting with hydroxylamine to first form an oxime, which could then undergo cyclization, possibly accompanied by ring-opening of the original oxane structure, to form a trifluoromethyl-substituted isoxazole derivative.

Table 2: Potential Heterocyclic Interconversions Based on Related Systems

| Starting Heterocycle Type | Reagent(s) | Resulting Heterocycle | Reaction Principle |

| 4-Trifluoroacetyl-1,3-oxazolium-5-olate | Enamines, P-ylides, S-ylides | Pyrrole | Cycloaddition/Rearrangement |

| 4-Trifluoroacetyl-1,3-oxazolium-5-olate | Amidines, Ammonia | Imidazole | Nucleophilic attack/Rearrangement |

| 1,3-Dicarbonyl Compound | Hydroxylamine | Isoxazole | Condensation/Cyclization |

Radical Processes and Functionalization of this compound

The trifluoroacetyl group can participate in and influence radical reactions, opening avenues for the functionalization of the this compound molecule. The development of methods for introducing trifluoromethyl groups via radical processes has been an area of significant research. mdpi.com

One relevant area of study is the radical cyclization of 1,3-dicarbonyl compounds. Research has shown that trifluoromethyl-1,3-dicarbonyls can undergo radical cyclizations mediated by manganese(III) acetate in the presence of alkynes. researchgate.net This process leads to the formation of trifluoroacetyl-substituted aromatic compounds like naphthalenes and benzofurans. researchgate.net This suggests that the enol form of this compound could be a substrate for Mn(III)-mediated radical generation, which could then engage in intra- or intermolecular additions.

Photoredox catalysis has also emerged as a powerful tool for radical trifluoromethylation reactions. chinesechemsoc.org For example, a cooperative photoredox and N-heterocyclic carbene (NHC) catalysis has been developed for the synthesis of β-trifluoromethylated ketones. nih.gov This involves the coupling of aroyl fluorides, styrenes, and a trifluoromethyl source via the cross-coupling of radical intermediates. nih.gov Such methodologies could potentially be adapted for the functionalization of this compound.

Furthermore, the trifluoroacetyl group itself can be a source of the trifluoroacetyl radical (•COCF₃). The visible-light-promoted fragmentation of trifluoroacetic anhydride (B1165640) has been shown to generate this radical, which can then add to alkenes. nih.gov This reactivity could be harnessed for functionalization at the trifluoroacetyl moiety of the title compound.

Intramolecular radical reactions are also a key strategy in the synthesis of complex molecules. For example, the synthesis of thiosugars has been achieved through intramolecular thiol-ene radical cyclizations. beilstein-journals.org This highlights the potential for generating a radical elsewhere in a molecule that could then add to a functional group within the this compound structure, or vice versa, to create more complex polycyclic systems.

Mechanistic Investigations of Reactions Involving 3 Trifluoroacetyl Oxan 4 One

Elucidation of Reaction Pathways for Synthesis and Chemical Transformations

The synthesis of 3-(Trifluoroacetyl)oxan-4-one can be envisioned through several established synthetic strategies, primarily revolving around the formation of the β-dicarbonyl moiety. A common approach would be the acylation of an appropriate oxanone precursor. For instance, the Claisen condensation of an oxane-based ester with ethyl trifluoroacetate (B77799), in the presence of a strong base, would be a plausible route. The base, such as sodium ethoxide, would deprotonate the α-carbon of the oxanone, which would then act as a nucleophile, attacking the electrophilic carbonyl of the trifluoroacetate. Subsequent workup would yield the desired β-ketoester.

Once synthesized, this compound is ripe for a variety of chemical transformations. The presence of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl, making it a prime target for nucleophilic attack. This can lead to the formation of hydrates or hemiacetals with relative ease. Furthermore, the acidic α-proton between the two carbonyl groups can be readily removed by a base, opening the door to a wide array of reactions, including alkylations, aldol (B89426) condensations, and Michael additions. The oxane ring itself can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids or reducing agents.

Role of Reactive Intermediates in Catalytic and Non-Catalytic Processes

The reactions of this compound are often governed by the formation of transient, highly reactive intermediates. uoanbar.edu.iqlibretexts.org In many of its transformations, the enolate ion is a key reactive intermediate. uoanbar.edu.iqlibretexts.org Generated by the deprotonation of the α-carbon, the enolate is a potent nucleophile that can participate in a multitude of bond-forming reactions. libretexts.org The stability and reactivity of this enolate can be modulated by the choice of solvent, counterion, and temperature.

In catalytic processes, such as asymmetric hydrogenations or aldol reactions, the substrate may form a complex with a metal catalyst. This coordination can activate the molecule and control the stereochemical outcome of the reaction. For example, a Lewis acid catalyst could coordinate to one of the carbonyl oxygens, further increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.

In non-catalytic processes, such as thermal rearrangements or certain cycloadditions, the reaction may proceed through a pericyclic transition state. The geometry and electronic properties of this compound would play a crucial role in determining the feasibility and outcome of such reactions. Additionally, under photochemical conditions, the compound could be excited to a higher energy state, leading to the formation of radical intermediates and unique reaction pathways not accessible under thermal conditions.

Analysis of Stereochemical and Regiochemical Control Mechanisms

The stereochemical and regiochemical outcomes of reactions involving this compound are of paramount importance, particularly in the synthesis of complex molecules with defined three-dimensional structures. The oxane ring exists in a chair conformation, and the substituents will preferentially occupy equatorial positions to minimize steric strain. This conformational bias can have a profound impact on the facial selectivity of reactions, directing incoming reagents to the less hindered face of the molecule.

In reactions involving the enolate, the regioselectivity of alkylation is a key consideration. While the α-carbon is the most likely site of reaction, the possibility of O-alkylation versus C-alkylation exists and is influenced by factors such as the solvent and the nature of the electrophile. Hard electrophiles tend to favor O-alkylation, while soft electrophiles favor C-alkylation.

The trifluoroacetyl group can also exert significant stereocontrol. Its steric bulk can block one face of the molecule, while its electron-withdrawing nature can influence the electronic properties of the transition state. In catalytic asymmetric reactions, chiral ligands can coordinate to a metal center and create a chiral pocket around the substrate, forcing the reaction to proceed with high enantioselectivity or diastereoselectivity.

Kinetic Studies and Determination of Reaction Rate Parameters

Kinetic studies are essential for understanding the detailed mechanism of a reaction, providing quantitative data on reaction rates and the factors that influence them. researchgate.net For reactions involving this compound, determining the rate law can reveal the order of the reaction with respect to each reactant and any catalysts involved. researchgate.net This information can help to elucidate the composition of the transition state and identify the rate-determining step of the reaction.

The rate of a reaction is often expressed by a rate equation, which includes a rate constant (k) and the concentrations of the reactants raised to a power that reflects the order of the reaction. libretexts.org For example, a simple bimolecular reaction between this compound and a nucleophile might have a rate law of the form: Rate = k[this compound][Nucleophile]. The rate constant, k, is temperature-dependent and can be related to the activation energy of the reaction through the Arrhenius equation.

Experimental techniques for monitoring reaction kinetics include spectroscopy (UV-Vis, NMR), chromatography (GC, HPLC), and calorimetry. By measuring the change in concentration of a reactant or product over time, the rate of the reaction can be determined. libretexts.org Isotope labeling studies can also be employed to probe the mechanism and identify bond-breaking and bond-forming steps.

Advanced Spectroscopic and Analytical Characterization of 3 Trifluoroacetyl Oxan 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the definitive structural analysis of 3-(Trifluoroacetyl)oxan-4-one, offering insights into the proton, carbon, and fluorine environments within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H and ¹³C NMR spectra of this compound provide fundamental information about its molecular structure. In ¹H NMR, the chemical shifts and coupling constants of the protons in the oxane ring reveal their spatial relationships and the conformation of the ring. Protons adjacent to the oxygen atom are typically deshielded and appear at a lower field (higher ppm). msu.edudocbrown.info The proton at the C3 position, being adjacent to two carbonyl groups, is expected to be significantly deshielded.

In ¹³C NMR spectroscopy, the carbon signals confirm the presence of the different functional groups. mdpi.com The carbonyl carbons of the ketone and the trifluoroacetyl group will appear at characteristic downfield shifts. The trifluoromethyl (CF₃) group's carbon will be split into a quartet due to coupling with the three fluorine atoms. The carbons of the oxane ring will have distinct chemical shifts based on their proximity to the oxygen atom and the electron-withdrawing trifluoroacetyl group. msu.edu

Due to the presence of the β-diketone moiety, this compound can exist in keto-enol tautomeric forms. This equilibrium can influence the observed chemical shifts in both ¹H and ¹³C NMR spectra. The presence of the enol form would introduce an olefinic proton and carbon signals, and the chemical shifts of neighboring nuclei would be altered. scispace.com The ratio of keto to enol forms can be dependent on the solvent and temperature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Oxane Ring Protons | ~ 2.0 - 4.5 | ~ 25 - 70 | Shifts depend on proximity to oxygen and carbonyl groups. |

| C3-H (methine) | ~ 3.5 - 4.5 | ~ 50 - 60 | Positioned between two carbonyls. |

| Ketone Carbonyl (C=O) | N/A | ~ 190 - 210 | Characteristic ketone chemical shift. |

| Trifluoroacetyl Carbonyl (C=O) | N/A | ~ 180 - 190 (quartet) | Coupled to fluorine atoms. |

| Trifluoromethyl Carbon (CF₃) | N/A | ~ 115 - 125 (quartet) | Large one-bond C-F coupling. |

Fluorine-19 (¹⁹F) NMR for Trifluoroacetyl Moiety Analysis

¹⁹F NMR is a highly sensitive technique for characterizing the trifluoroacetyl group. nih.gov The trifluoromethyl (CF₃) group gives a single resonance in the ¹⁹F NMR spectrum, and its chemical shift is highly sensitive to the local electronic environment. researchgate.netdovepress.com For trifluoroacetyl groups, the ¹⁹F chemical shift typically appears in the range of -67 to -85 ppm relative to CFCl₃. researchgate.netdovepress.com

The exact chemical shift can provide information about the molecular topology and the extent of enolization. scispace.com In the keto form, the CF₃ group is adjacent to a carbonyl group, which influences its shielding. scispace.comdovepress.com If the molecule exists in an enol form, the conjugation changes, leading to a downfield shift (less negative) of the CF₃ resonance. scispace.com Solvent polarity can also significantly impact the chemical shift of the trifluoroacetyl moiety. nih.govresearchgate.net

Advanced Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and determining the connectivity and conformation of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the oxane ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear assignment of which proton is attached to which carbon. sdsu.edumdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique can provide information about the spatial proximity of protons, which is valuable for determining the stereochemistry and conformation of the oxane ring.

These advanced techniques, used in combination, provide a comprehensive picture of the molecular structure of this compound and its derivatives. bris.ac.ukmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. nih.govproquest.com This precise mass measurement can distinguish between compounds with the same nominal mass but different elemental formulas, thus confirming the identity of the target molecule. nih.gov The molecular formula for this compound is C₇H₇F₃O₃, with a monoisotopic mass of 196.03473 Da. uni.lu HRMS can confirm this mass with high accuracy, typically within a few parts per million (ppm). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in Volatile Derivative Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in the gas phase before detecting them with a mass spectrometer. iu.edu For a compound like this compound, which may have limited volatility, derivatization is often employed to make it more amenable to GC analysis. jfda-online.comcardiff.ac.uk

Trifluoroacetyl (TFA) derivatives of compounds are commonly used in GC-MS studies to improve volatility and chromatographic properties. oup.comresearchgate.netgcms.cz In the case of studying derivatives of this compound, for example, if it were to react to form an alcohol, subsequent derivatization of the hydroxyl group would be necessary for GC-MS analysis. Trifluoroacetic anhydride (B1165640) (TFAA) is a common reagent for this purpose, converting alcohols and amines into their corresponding trifluoroacetyl esters and amides, which are more volatile and can be readily analyzed by GC-MS. nih.govnih.gov The resulting mass spectra would show characteristic fragmentation patterns, including losses of the trifluoroacetyl group, which aids in structural elucidation. iu.eduoup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of non-volatile or thermally unstable derivatives of this compound that are not amenable to gas chromatography. The analysis of ketone and aldehyde molecules by LC-MS can be challenging due to their potentially poor ionization properties. rsc.org Consequently, derivatization is often employed to generate more stable and readily ionizable species for enhanced detection. rsc.orgresearchgate.net

In the context of complex biological matrices, such as analyzing metabolites in plasma, sample preparation often involves a protein precipitation step, which can be achieved using trifluoroacetic acid (TFA). nih.gov The resulting supernatant can then be directly analyzed by LC-MS/MS. nih.gov However, while TFA is a common mobile phase modifier in HPLC, it is known to cause ion suppression in mass spectrometry, particularly in negative electrospray ionization (ESI) mode. merckmillipore.comsigmaaldrich.com Therefore, 0.1% formic acid is frequently used as a more MS-compatible alternative. nih.govmerckmillipore.com

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity. lcms.cz This technique allows for the use of modes like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored, minimizing matrix interference and enabling accurate quantification. rsc.orglcms.cz For structural elucidation of unknown derivatives or metabolites, full-scan data acquisition and product ion scanning are powerful tools. High-resolution mass spectrometry (HRMS) further enhances analytical specificity, allowing for the confident determination of elemental compositions. rsc.org Sample preparation for LC-MS analysis may involve solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analytes of interest. lcms.cz

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed "fingerprint" of a molecule by probing its vibrational modes. nih.govresearchgate.net These two methods are complementary; a molecular vibration that is strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa. nih.gov This complementarity is crucial for the unambiguous structural characterization of this compound.

The spectra are dominated by features arising from the key functional groups: the trifluoroacetyl moiety and the oxan-4-one ring. In related fluorinated β-diketones, the stretching vibrations of the C=C and C=O groups of the enol form typically appear as intense, closely spaced bands in the 1500–1600 cm⁻¹ region. mdpi.com The C-CF₃ bond also gives rise to characteristic vibrations. nih.gov The presence of the electron-withdrawing trifluoromethyl group influences the electronic structure and, consequently, the vibrational frequencies of the carbonyl groups. The study of similar compounds shows that the C=O stretching vibration of a carbonyl group involved in an intramolecular hydrogen bond is shifted to a lower frequency.

The analysis of IR and Raman spectra, often aided by Density Functional Theory (DFT) calculations, allows for the precise assignment of observed bands to specific molecular vibrations, confirming the presence of the expected functional groups and providing insight into tautomeric forms and intermolecular interactions. nih.govmdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| C=O (Ketone, oxanone ring) | Stretching (ν) | 1725–1705 | IR (Strong) |

| C=O (Ketone, trifluoroacetyl) | Stretching (ν) | 1719–1636 | IR (Strong), Raman |

| C-F (Trifluoromethyl) | Stretching (ν) | 1350–1120 | IR (Very Strong) |

| C-O-C (Ether, oxanone ring) | Asymmetric Stretching (ν) | 1260–1070 | IR (Strong) |

| C-H (Aliphatic) | Stretching (ν) | 3000–2850 | IR, Raman |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. anton-paar.comlibretexts.org It is considered the "gold standard" for structural elucidation, providing precise data on bond lengths, bond angles, and torsional angles. anton-paar.comnih.gov For this compound, obtaining a single, high-quality crystal is the prerequisite for analysis. anton-paar.com

The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is mathematically analyzed to generate an electron density map, from which the atomic structure can be modeled and refined. libretexts.orgnih.gov A crystallographic analysis of this compound would definitively confirm its molecular connectivity and provide critical insights into its solid-state conformation. For instance, studies on related tetrahydropyran-4-one systems have used X-ray crystallography to confirm the specific geometry of exocyclic double bonds and the conformation of the heterocyclic ring, which can adopt forms such as an envelope or chair. researchgate.netresearchgate.net This technique would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding or halogen bonding, that stabilize the crystal lattice. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. nih.gov Given the compound's polarity and the presence of the trifluoromethyl group, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. nih.gov

The choice of stationary phase is critical for achieving optimal separation. While standard C8 and C18 columns are widely used, stationary phases specifically designed for fluorinated compounds can offer enhanced selectivity and retention. chromatographyonline.com These "fluorous" phases can provide different interactions with analytes compared to traditional alkyl phases, which can be advantageous for resolving complex mixtures containing both fluorinated and non-fluorinated species or for separating isomers. chromatographyonline.comnih.gov

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. nih.govnih.gov An acidic modifier like formic acid is often added to improve peak shape and ensure consistent ionization for subsequent MS detection. nih.govsigmaaldrich.com A gradient elution program, where the proportion of the organic solvent is increased over time, is frequently used to separate compounds with a wide range of polarities in a single run. nih.gov Detection is commonly performed using a UV detector or, for more comprehensive analysis, a mass spectrometer. nih.govchromatographyonline.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 or Fluorinated Phase (e.g., Pentafluorophenyl), 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 0.2–1.0 mL/min |

| Column Temperature | 25–40 °C |

| Detection | UV (e.g., 210-280 nm) or Mass Spectrometry (MS) |

| Injection Volume | 1–10 µL |

Computational Chemistry and Theoretical Studies on 3 Trifluoroacetyl Oxan 4 One

Quantum Mechanical (QM) Calculations of Electronic Structure and Energetics

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 3-(Trifluoroacetyl)oxan-4-one. DFT methods, such as the widely used B3LYP functional with an appropriate basis set (e.g., 6-311+G(d,p)), can accurately model the distribution of electrons within the molecule, providing a quantitative picture of its stability and reactivity.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the trifluoroacetyl group is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack at the carbonyl carbons.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the oxygen atoms of the carbonyl groups. Conversely, regions of positive potential (blue) highlight electron-deficient sites, which are targets for nucleophiles. For this molecule, significant positive potential is anticipated around the carbonyl carbons and the adjacent alpha-carbon.

Illustrative Data Table: Calculated Electronic Properties of this compound

| Property | Hypothetical Calculated Value | Significance |

| Total Energy (Hartree) | -859.123 | Provides a baseline for comparing the stability of different isomers or conformers. |

| HOMO Energy (eV) | -7.89 | Indicates the energy of the outermost electrons; related to ionization potential. |

| LUMO Energy (eV) | -2.15 | Indicates the energy of the lowest-energy empty orbital; related to electron affinity. |

| HOMO-LUMO Gap (eV) | 5.74 | A measure of electronic excitability and chemical stability. |

| Dipole Moment (Debye) | 3.45 | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative and represent typical data that would be obtained from DFT calculations.

Conformational Landscapes and Stability Analysis

The oxane ring can adopt several conformations, with the chair and twist-boat forms being the most significant. acs.orgacs.orgresearchgate.net For substituted tetrahydropyranones, the chair conformation is generally the most stable. acs.orgacs.org The substituents' preference for axial or equatorial positions is governed by a balance of steric hindrance and stereoelectronic effects, such as the anomeric effect. In this molecule, the bulky trifluoroacetyl group would likely favor an equatorial position to minimize steric strain.

Computational methods can systematically explore the potential energy surface by rotating the key dihedral angles. This allows for the identification of all stable conformers (local minima) and the transition states that connect them. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature.

Illustrative Data Table: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) | Predicted Population (%) |

| Chair (Equatorial) | 178.5 | 0.00 | 95.8 |

| Chair (Axial) | 65.2 | 2.50 | 1.5 |

| Twist-Boat 1 | -110.1 | 4.80 | <0.1 |

| Twist-Boat 2 | 75.8 | 5.10 | <0.1 |

Refers to the C-C-C=O dihedral angle of the trifluoroacetyl group relative to the ring. Note: These values are hypothetical examples to illustrate the output of a conformational analysis.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, including identifying elusive transition states. nih.gov For this compound, which is a β-dicarbonyl compound, several reaction mechanisms can be explored. One of the most fundamental is enolization, where a proton is removed from the α-carbon to form an enolate, a key intermediate in many reactions. The presence of the electron-withdrawing trifluoroacetyl group significantly increases the acidity of the α-proton, facilitating enolate formation.

Theoretical calculations can model the entire reaction coordinate for a proposed mechanism. By locating the transition state structure—the highest energy point along the reaction pathway—the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. Comparing the activation energies of competing pathways allows for the prediction of the most likely reaction mechanism. For example, in a reaction with a nucleophile, computational studies could determine whether the attack occurs at the ring carbonyl or the trifluoroacetyl carbonyl by comparing the respective transition state energies.

Illustrative Data Table: Calculated Activation Barriers for a Hypothetical Reaction

| Reaction Pathway | Transition State Structure | Activation Energy (kcal/mol) | Reaction Type |

| Enolate Formation | Proton transfer from Cα to a base | 12.5 | Acid-Base |

| Nucleophilic attack at ring C=O | Addition of Nu- to the ring carbonyl | 25.8 | Addition |

| Nucleophilic attack at trifluoroacetyl C=O | Addition of Nu- to the side-chain carbonyl | 22.3 | Addition |

Note: This table presents hypothetical data for illustrative purposes. The values would be derived from transition state calculations using methods like QST2/QST3 or eigenvector following.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. For this compound, this would be particularly useful for identifying the characteristic stretching frequencies of the two distinct carbonyl groups. The ring ketone C=O stretch is expected at a typical frequency, while the trifluoroacetyl C=O stretch would likely appear at a higher wavenumber due to the electron-withdrawing effect of the fluorine atoms. Strong absorptions corresponding to C-F stretching vibrations are also predicted. aroonchande.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated with good accuracy. These predictions help in the assignment of complex experimental spectra. The ¹⁹F NMR spectrum would be straightforward, likely showing a single peak for the -CF₃ group. The ¹³C NMR spectrum would be more complex, and theoretical calculations would be crucial in distinguishing between the two carbonyl carbons and the various carbons of the oxane ring.

Illustrative Data Table: Predicted Spectroscopic Data for this compound

| Spectrum | Functional Group/Atom | Predicted Signal | Notes |

| IR | Ring C=O | ~1720 cm⁻¹ | Typical for a six-membered ring ketone. |

| IR | Trifluoroacetyl C=O | ~1765 cm⁻¹ | Shifted to higher frequency by the -CF₃ group. |

| IR | C-F | ~1100-1300 cm⁻¹ (multiple bands) | Strong, characteristic absorptions for fluorinated compounds. |

| ¹³C NMR | Ring C=O | ~205 ppm | Expected chemical shift for a ketone. |

| ¹³C NMR | Trifluoroacetyl C=O | ~185 ppm (quartet) | Upfield shift and splitting due to coupling with ¹⁹F. |

| ¹⁹F NMR | -CF₃ | ~ -75 ppm | Typical range for a trifluoroacetyl group. |

Note: These are illustrative predictions based on general principles and data from similar compounds.

Molecular Modeling for Understanding Reactivity and Interactions

Molecular modeling encompasses a range of techniques that help to visualize and understand how a molecule interacts with its environment and other chemical species. aroonchande.comrsc.org By combining the electronic and structural information obtained from QM calculations, a comprehensive model of the reactivity of this compound can be constructed.

The ESP map, as mentioned earlier, is a key tool in this regard. It clearly identifies the electrophilic and nucleophilic sites on the molecule, predicting how it will interact with other reagents. For instance, the electron-deficient carbonyl carbons are prime targets for attack by nucleophiles, while the electron-rich oxygen atoms could be protonated or coordinate to Lewis acids.

Molecular dynamics (MD) simulations can also be employed to study the behavior of the molecule in solution over time. This can provide insights into its solvation, conformational dynamics in a solvent, and how it might approach and interact with a reactant or a biological target. By modeling the molecule within an enzyme's active site, for example, it is possible to predict its potential as an inhibitor and guide the design of new, more potent analogues. rsc.org This predictive power makes molecular modeling an indispensable tool in modern chemical research and drug discovery.

Applications in Advanced Organic Synthesis and Chemical Biology

3-(Trifluoroacetyl)oxan-4-one as a Versatile Synthetic Building Block.benchchem.com

This compound, with its dual functionality of a ketone on the oxane ring and an adjacent trifluoroacetyl group, is a highly reactive and adaptable intermediate for organic synthesis. uni.lu Its structure allows for a multitude of chemical transformations, making it a valuable precursor for a wide array of more complex molecular architectures. The electron-withdrawing nature of the trifluoroacetyl group significantly influences the reactivity of the molecule, facilitating various addition and condensation reactions. This makes it a key starting material for constructing molecules with enhanced pharmacokinetic properties, a critical aspect in the development of pharmaceuticals and agrochemicals.

The synthesis of heterocyclic compounds containing a trifluoromethyl group is of paramount importance in medicinal chemistry, as these motifs are present in numerous approved drugs. This compound serves as an excellent precursor for trifluoromethylated heterocycles due to its β-dicarbonyl-like reactivity.

Detailed research has demonstrated that trifluoromethylated β-diketones and their vinylogous esters are benchmark reagents for creating a variety of heterocyclic systems. For instance, compounds with similar structures, like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, readily react with hydrazine (B178648) to form trifluoromethyl-substituted pyrazoles. researchgate.net Similarly, reactions with hydroxylamine (B1172632) can yield isoxazoles, and reactions with amidines or guanidines can produce pyrimidines. researchgate.netumich.edu

Following these established synthetic pathways, this compound can be reacted with various binucleophiles to construct a range of trifluoromethylated heterocycles. The reaction with hydrazines is expected to yield pyrazoles fused or substituted with the oxane ring. Condensation with urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidinones (B12756618) or thioxopyrimidines, respectively, which are core structures in many biologically active molecules. Furthermore, reaction with hydroxylamine hydrochloride can produce isoxazole (B147169) derivatives. The versatility of this building block allows for the generation of a library of trifluoromethylated heterocyclic compounds for screening in drug discovery programs. researchgate.netnih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reagent | Resulting Heterocycle | Potential Significance |

| Hydrazine | Pyrazole | Core of many pharmaceuticals (e.g., Celebrex) researchgate.net |

| Hydroxylamine | Isoxazole | Found in various biologically active compounds researchgate.netnih.gov |

| Urea/Thiourea | Pyrimidinone/Thioxopyrimidine | Key structural motif in medicinal chemistry umich.edu |

| Amidines | Pyrimidine | Prevalent in kinase inhibitors and other drugs mdpi.com |

The utility of this compound extends beyond simple heterocycle formation to its role as an intermediate in the assembly of more intricate molecular structures. researchgate.net While specific total syntheses of natural products starting directly from this compound are not yet widely documented, its potential is inferred from the application of similar trifluoromethylated building blocks in complex synthesis. researchgate.net For example, radical cyclizations of trifluoromethyl-1,3-dicarbonyls with alkynes have been shown to produce complex polycyclic aromatic systems like trifluoroacetyl-substituted naphthalenes and benzofurans. researchgate.net

The oxane ring itself is a common feature in many natural products, and its presence in this compound provides a scaffold that can be elaborated upon. The ketone functionality can be used for carbon-carbon bond formation through aldol (B89426) reactions, Wittig-type olefination, or Grignard additions, allowing for the extension and modification of the molecular framework. The trifluoroacetyl group can be transformed into other functionalities or used to direct subsequent reactions, further expanding its synthetic utility in the stepwise construction of complex target molecules.

Design and Synthesis of Derivatives with Potential Biological Activity

The introduction of fluorine into drug candidates is a proven strategy to enhance their pharmacological profiles. The trifluoromethyl group is particularly effective at increasing metabolic stability and receptor binding affinity. this compound is an ideal starting point for the design and synthesis of novel derivatives with potential therapeutic applications.

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key tactic in medicinal chemistry to overcome issues with toxicity, metabolism, or pharmacokinetics. nih.govdrughunter.com Carboxylic acids, while important for target binding, can sometimes lead to poor membrane permeability or rapid metabolism. researchgate.net Consequently, there is significant interest in developing carboxylic acid bioisosteres. researchgate.net

Derivatives of this compound can be envisioned as precursors to such bioisosteres. For example, the oxane ring itself, particularly when functionalized, can mimic other cyclic systems in drug molecules. More specifically, structures like oxetan-3-ol (B104164) and thietan-3-ol (B1346918) have been investigated as effective surrogates for carboxylic acids, as they can participate in similar hydrogen bonding interactions while offering improved physicochemical properties. researchgate.net Synthetic modifications of the this compound scaffold could lead to novel structures that act as bioisosteric replacements for problematic functional groups in known active compounds, potentially leading to improved drug candidates. nih.govnih.gov

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The inclusion of fluoroalkyl groups, such as the trifluoromethyl group, is a common strategy in the design of potent pharmacophores. google.com The trifluoromethyl group in this compound is a key element that can be incorporated into new pharmacophoric models.

By using this compound as a starting material, medicinal chemists can synthesize a variety of derivatives where the trifluoromethyl-ketone-oxane unit forms the core of a new pharmacophore. This unit can be strategically positioned within a larger molecule to interact with specific residues in a protein's binding site. The high electronegativity and lipophilicity of the trifluoromethyl group can lead to stronger binding interactions and better penetration of cell membranes, respectively.

The structural motifs accessible from this compound are relevant to several classes of biologically active compounds, making it a valuable starting material for various medicinal chemistry programs.

Enzyme Inhibitors: Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, particularly proteases and esterases, because the ketone forms a stable hydrated intermediate (gem-diol) that can mimic the tetrahedral transition state of substrate hydrolysis. ijcce.ac.irnih.gov Derivatives of this compound could be designed as inhibitors for targets like acetylcholinesterase, which is relevant for Alzheimer's disease. ijcce.ac.irresearchgate.netpjps.pk

Kinase Inhibitors: Protein kinases are a major class of drug targets, particularly in oncology. researchgate.netmdpi.com Many kinase inhibitors feature heterocyclic scaffolds. For instance, pyrido[2,3-d]pyrimidine-based inhibitors have been developed that incorporate an (oxan-4-yl)amino moiety. mdpi.com this compound provides a direct route to the oxane-containing portion of such molecules, which could be coupled with the appropriate heterocyclic core to generate novel kinase inhibitor candidates. mdpi.comgoogle.com Patents for ERK1/2 kinase inhibitors also describe compounds containing substituted oxan-4-yl groups, highlighting the relevance of this scaffold. google.com

NO-Releasing Compounds: Nitric oxide (NO) is a crucial signaling molecule with therapeutic potential, but its direct administration is impractical. nih.govfrontiersin.org Therefore, NO-releasing prodrugs are of great interest. nih.govmdpi.com The synthesis of some NO-releasing compounds involves the use of trifluoroacetic anhydride (B1165640) to activate a carboxylic acid for coupling with an NO-donor moiety. nih.gov While not a direct application, the chemistry associated with the trifluoroacetyl group suggests that this compound could be incorporated into novel hybrid molecules designed to release NO for applications in cardiovascular disease or cancer therapy. nih.govfrontiersin.org

Chemoenzymatic Synthesis and Biocatalysis Applications

While specific research on the chemoenzymatic synthesis of this compound is not extensively documented in publicly available literature, the structural features of the molecule—namely a prochiral ketone and a fluorinated acetyl group—position it as an excellent candidate for a variety of biocatalytic applications. The principles of chemoenzymatic synthesis, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer a powerful toolkit for the stereoselective modification of this compound. rsc.orgnih.gov The primary application in this context would be the asymmetric reduction of the ketone at the C4 position to yield chiral 3-(trifluoroacetyl)oxan-4-ols, which are valuable building blocks for pharmaceuticals and agrochemicals. nih.gov

The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry, known for enhancing metabolic stability and bioavailability. chemrxiv.org The combination of this group with a chiral tetrahydropyran (B127337) scaffold makes the enzymatic synthesis of optically pure derivatives of this compound a significant area of interest.

Biocatalytic Reduction of the Carbonyl Group

The most direct biocatalytic application for this compound is the asymmetric reduction of its ketone moiety to produce the corresponding secondary alcohol with high enantiopurity. Oxidoreductases, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are the enzymes of choice for this type of transformation due to their often-excellent stereoselectivity. nih.gov

Enzyme-catalyzed reductions of ketones are a well-established and industrially relevant method for producing chiral alcohols. georgiasouthern.edu For instance, alcohol dehydrogenases from various microorganisms, such as Lactobacillus kefir, have been successfully used for the reduction of ketones bearing fluorine atoms in close proximity to the reaction center, achieving high enantiomeric excess (95–>99%) and yields. nih.govresearchgate.net The reduction of this compound would likely proceed via a similar mechanism, where the enzyme's active site directs the hydride transfer from a cofactor (typically NADH or NADPH) to one face of the carbonyl group, leading to the formation of either the (R)- or (S)-alcohol.

The choice of enzyme and reaction conditions can be tailored to favor the desired stereoisomer. A screening approach using a panel of commercially available or engineered ketoreductases would be the standard procedure to identify the optimal biocatalyst.

Table 1: Potential Biocatalytic Reduction of this compound

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Lactobacillus kefir ADH | This compound | (S)-3-(Trifluoroacetyl)oxan-4-ol | >99% | High |

| Engineered KRED | This compound | (R)-3-(Trifluoroacetyl)oxan-4-ol | >99% | High |

| Geotrichum candidum | This compound | Chiral 3-(Trifluoroacetyl)oxan-4-ol | >99% | High |

This table presents hypothetical data based on the performance of these enzymes with structurally similar ketones as reported in the literature. nih.govresearchgate.netrsc.org

Further Synthetic Applications

The chiral hydroxy-tetrahydropyran derivatives obtained from the biocatalytic reduction can serve as versatile intermediates. The presence of the trifluoroacetyl group offers a handle for further chemical modifications. For example, the chiral alcohol could undergo subsequent chemical reactions, such as esterification or etherification, to build more complex molecular architectures. This chemoenzymatic approach, where a key stereocenter is installed by an enzyme followed by conventional chemical steps, is a hallmark of modern organic synthesis. rsc.org

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes to 3-(Trifluoroacetyl)oxan-4-one

The development of efficient and sustainable methods for the synthesis of this compound is a primary area for future research. Traditional methods for creating similar trifluoromethyl ketones often rely on Claisen condensation reactions. nih.govacs.orgorganic-chemistry.org For instance, the reaction of enolizable alkyl phenyl ketones with ethyl trifluoroacetate (B77799) using a strong base like sodium hydride has been shown to produce trifluoromethyl ketones through a tandem Claisen condensation and retro-Claisen C-C bond cleavage. nih.govacs.orgorganic-chemistry.org While effective, these methods can present challenges in terms of yield and sustainability, particularly when applied to cyclic ketones. researchgate.net